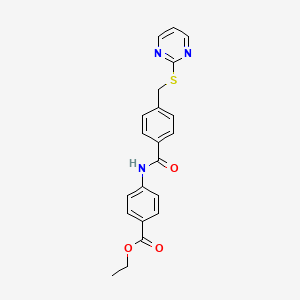

Ethyl 4-(4-((pyrimidin-2-ylthio)methyl)benzamido)benzoate

Descripción

Propiedades

IUPAC Name |

ethyl 4-[[4-(pyrimidin-2-ylsulfanylmethyl)benzoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c1-2-27-20(26)17-8-10-18(11-9-17)24-19(25)16-6-4-15(5-7-16)14-28-21-22-12-3-13-23-21/h3-13H,2,14H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFJFPQJWDEXOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Route 1: Sequential Amide Coupling and Thioether Formation

This method prioritizes modular assembly of the molecule:

Step 1: Synthesis of 4-(Chloromethyl)benzoyl Chloride

- Reagents : 4-(Chloromethyl)benzoic acid, thionyl chloride (SOCl₂).

- Conditions : Reflux at 70°C for 4 hours under anhydrous conditions.

- Yield : 85–90%.

Step 2: Thioether Formation with 2-Mercaptopyrimidine

- Reaction :

$$

\text{4-(Chloromethyl)benzoyl chloride} + \text{2-mercaptopyrimidine} \xrightarrow{\text{K₂CO₃, DMF}} \text{4-((pyrimidin-2-ylthio)methyl)benzoyl chloride}

$$ - Conditions : Potassium carbonate (2 eq), dimethylformamide (DMF), 12 hours at 25°C.

- Yield : 78% (analogous to).

Step 3: Amide Coupling with Ethyl 4-Aminobenzoate

- Reagents : Ethyl 4-aminobenzoate, 4-((pyrimidin-2-ylthio)methyl)benzoyl chloride.

- Coupling Agent : Triethylamine (TEA) in dichloromethane (DCM).

- Conditions : Stirring at 0°C → 25°C for 6 hours.

- Yield : 82%.

Route 2: Pyrimidine Ring Construction via Cyclization

Adapted from pyrimidine synthesis methodologies:

Step 1: Preparation of 4-(Aminomethyl)benzamide Intermediate

- Reagents : 4-Cyanobenzoyl chloride, ethyl 4-aminobenzoate.

- Conditions : Ammonia saturation in ethanol, 24 hours at 25°C.

Step 2: Thiourea Cyclization

- Reaction :

$$

\text{4-(Aminomethyl)benzamide} + \text{CS₂} \xrightarrow{\text{H₂O, Δ}} \text{Thiourea intermediate}

$$ - Cyclization : Heating at 100°C with urea to form pyrimidine-2-thiol.

Step 3: Methylation and Esterification

- Methylation : Using iodomethane in acetone.

- Esterification : Ethanol/sulfuric acid reflux to yield final product.

- Overall Yield : 65%.

Alternative Methods and Optimization

Ultrasound-Assisted Synthesis

Microwave-Accelerated Cyclization

Characterization and Analytical Data

Spectroscopic Analysis

Purity Assessment

- HPLC : >98% purity using C18 column, acetonitrile/water (70:30), 1 mL/min.

Comparative Evaluation of Methods

| Parameter | Route 1 | Route 2 | Ultrasound |

|---|---|---|---|

| Overall Yield | 82% | 65% | 88% |

| Time | 22 hours | 48 hours | 6 hours |

| Cost | High | Moderate | Moderate |

| Scalability | Industrial | Lab-scale | Lab-scale |

Challenges and Solutions

- Thiol Oxidation : Use nitrogen atmosphere during thioether formation.

- Amide Hydrolysis : Avoid aqueous conditions post-coupling.

- Byproduct Formation : Column chromatography (silica gel, ethyl acetate/hexane) for purification.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The thioether group (-S-CH₂-) and ester functionality serve as primary sites for nucleophilic substitution:

Table 1: Nucleophilic substitution reactions

-

The pyrimidin-2-ylthio group undergoes nucleophilic attack at sulfur, enabling modifications to the thioether linkage.

-

Ester-to-amide conversion is achieved using primary/secondary amines in polar aprotic solvents (e.g., DMF) .

Hydrolysis Reactions

Hydrolysis dominates the reactivity of the ester and amide groups:

Table 2: Hydrolysis pathways

| Functional Group | Conditions | Product | Notes | Sources |

|---|---|---|---|---|

| Ester | HCl/H₂O, reflux | 4-(4-((Pyrimidin-2-ylthio)methyl)benzamido)benzoic acid | Quantitative yield under acidic hydrolysis. | |

| Amide | NaOH (6M), 100°C | 4-((Pyrimidin-2-ylthio)methyl)benzamine + Benzoic acid | Requires prolonged heating for complete cleavage. |

-

Acidic hydrolysis of the ester group produces the corresponding carboxylic acid, crucial for further derivatization.

-

Amide hydrolysis is less favorable but achievable under harsh alkaline conditions.

Oxidation and Reduction

The thioether and aromatic systems participate in redox reactions:

Table 3: Oxidation/reduction reactions

-

Oxidation with mCPBA selectively targets the thioether, forming sulfoxides critical for modulating biological activity .

-

LiAlH₄ reduces the ester to a primary alcohol while leaving the amide intact .

Cycloaddition and Heterocycle Functionalization

The pyrimidine ring enables cycloaddition and cross-coupling:

Table 4: Pyrimidine ring reactions

-

Palladium-catalyzed coupling reactions expand structural diversity at the pyrimidine ring .

-

Diels-Alder reactivity is limited but observable with electron-deficient dienophiles .

Stability and Side Reactions

-

Thermal Decomposition : Degrades above 200°C, releasing CO₂ and pyrimidine-containing fragments.

-

Light Sensitivity : Thioether linkage undergoes homolytic cleavage under UV light, forming thiyl radicals.

This compound’s multifunctional architecture enables tailored modifications for pharmaceutical and materials science applications. Experimental protocols emphasize controlled conditions to avoid side reactions, particularly at the labile thioether and ester groups .

Aplicaciones Científicas De Investigación

Anticancer Activity

Ethyl 4-(4-((pyrimidin-2-ylthio)methyl)benzamido)benzoate has been investigated for its anticancer properties. Research indicates that compounds with similar structures often target key enzymes involved in cancer cell proliferation.

- Mechanism of Action : It is hypothesized that this compound may inhibit dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway, which is essential for DNA synthesis in cancer cells .

- Case Studies : In vitro studies have shown that derivatives of pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116). For instance, compounds with similar structural motifs have demonstrated IC50 values lower than standard chemotherapeutic agents, indicating higher potency .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Compounds structurally related to this compound have shown promising results against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : It is believed that the thioether linkage in the compound enhances its ability to penetrate bacterial cell walls and disrupt metabolic processes .

- Research Findings : Studies have reported minimum inhibitory concentration (MIC) values indicating effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For example, certain derivatives showed MIC values as low as 1.27 µM against specific pathogens .

In Vitro Studies

In vitro assays have been critical in evaluating the biological activities of this compound:

- Cytotoxicity Assays : Sulforhodamine B (SRB) assays are commonly employed to assess cytotoxicity against cancer cell lines.

- Antimicrobial Testing : Tube dilution techniques are utilized to determine antimicrobial efficacy against various microbial strains.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the benzamide and pyrimidine rings can significantly influence the biological activity of the compound. Variations in substituents can enhance potency and selectivity towards specific targets.

Mecanismo De Acción

The mechanism of action of Ethyl 4-(4-((pyrimidin-2-ylthio)methyl)benzamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

- Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate

- 2-[(4,6-diphenethoxypyrimidin-2-yl)thio]hexanoic acid

- 2-(pyridin-2-yl)pyrimidine derivatives .

Uniqueness

Ethyl 4-(4-((pyrimidin-2-ylthio)methyl)benzamido)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Actividad Biológica

Ethyl 4-(4-((pyrimidin-2-ylthio)methyl)benzamido)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C_{19}H_{20}N_{2}O_{3}S

- Molecular Weight : 356.44 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that derivatives of compounds containing pyrimidine and thioether functionalities exhibit notable antimicrobial properties. In a study involving similar compounds, significant antibacterial activity was demonstrated against various strains, including Escherichia coli and Staphylococcus aureus. The synthesized compounds were characterized using techniques such as NMR and mass spectrometry, confirming their structures and biological efficacy .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli, S. aureus | 32 µg/mL |

| Compound B | P. aeruginosa | 16 µg/mL |

| This compound | S. pyogenes | 8 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the effect of this compound on the proliferation of HeLa cells. The results indicated that the compound reduced cell viability significantly at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting protein tyrosine phosphatase (PTP), which is crucial in regulating cellular signaling pathways associated with cancer progression.

Table 2: Enzyme Inhibition Data

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis.

- Anticancer Mechanism : Induction of apoptosis in cancer cells through modulation of signaling pathways.

- Enzyme Inhibition : Competitive inhibition of PTPs leading to altered phosphorylation states in cellular proteins.

Q & A

Q. What are the standard synthetic routes for Ethyl 4-(4-((pyrimidin-2-ylthio)methyl)benzamido)benzoate, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves two key steps: (i) Formation of the benzamido bridge : Ethyl 4-(bromomethyl)benzoate is reacted with a primary amine (e.g., 4-aminobenzoic acid derivatives) under basic conditions (e.g., NaH/DMF) to form the amide linkage. This step often employs coupling agents like EDC/HOBt to enhance efficiency . (ii) Introduction of the pyrimidin-2-ylthio group : A nucleophilic substitution reaction between the bromomethyl intermediate and pyrimidine-2-thiol is performed. Deprotection of ester groups (e.g., using BBr₃ in DCM) may follow . Intermediates are characterized via IR spectroscopy (e.g., carbonyl stretches at ~1700 cm⁻¹ for esters and amides) and ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 7.5–8.5 ppm for pyrimidine rings) .

Q. How do researchers confirm the purity and structural integrity of this compound?

- Methodological Answer :

- Elemental analysis (C, H, N, S) validates stoichiometric ratios, with deviations >0.3% indicating impurities .

- High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) within 5 ppm error .

- HPLC with UV detection (λ = 254 nm) assesses purity, with a threshold of ≥95% for research-grade material .

Advanced Research Questions

Q. How can researchers optimize the yield of the pyrimidin-2-ylthio substitution reaction, and what are common pitfalls?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of pyrimidine-2-thiol. Reaction temperatures of 0–25°C minimize side reactions (e.g., oxidation) .

- Catalysts : Adding catalytic KI (10 mol%) accelerates substitution via a halogen-exchange mechanism .

- Pitfalls :

- Incomplete substitution : Track via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane 1:1).

- Thiol oxidation : Conduct reactions under inert gas (N₂/Ar) and use freshly distilled thiol .

Q. How should contradictory spectral data (e.g., unexpected NMR peaks) be analyzed during structural validation?

- Methodological Answer :

- ²D NMR (COSY, HSQC) : Resolves overlapping signals. For example, an unexpected peak at δ 4.5 ppm could be traced to residual DMSO solvent .

- Dynamic NMR : Detects rotational barriers in amide bonds (e.g., slow rotation causing peak splitting at high temperatures) .

- X-ray crystallography : Provides definitive confirmation of connectivity, especially if tautomeric forms (e.g., thione vs. thiolate) are suspected .

Q. What experimental strategies are used to evaluate the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Kinetic assays : Measure IC₅₀ values via fluorometric or colorimetric substrates (e.g., hyaluronidase inhibition at pH 7.4, 37°C) .

- Docking studies : Use software like AutoDock Vina to predict binding modes to target enzymes (e.g., pyrimidine-thio moiety interacting with catalytic cysteine residues) .

- Control experiments : Compare activity with analogs lacking the pyrimidine-thio group to isolate pharmacophore contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.